7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

antiproliferative activity colon cancer flavone SAR

7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one (CAS 921084-42-6; molecular formula C₂₄H₂₈N₂O₄; MW 408.5 g/mol) is a fully synthetic flavone analog belonging to the 2-methyl-3-phenyl-4H-chromen-4-one subclass. The molecule features a chromen-4-one core substituted with a phenyl group at C-3, a methyl group at C-2, and a 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy chain at C-7—a modular design that distinguishes it from natural flavones such as chrysin (5,7-dihydroxyflavone) and apigenin, which lack the basic piperazine side chain critical for enhanced aqueous solubility and target engagement.

Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
Cat. No. B4780501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one
Molecular FormulaC24H28N2O4
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=CC=C4
InChIInChI=1S/C24H28N2O4/c1-18-23(19-5-3-2-4-6-19)24(28)21-8-7-20(17-22(21)30-18)29-16-14-26-11-9-25(10-12-26)13-15-27/h2-8,17,27H,9-16H2,1H3
InChIKeyYHSMTLQGBXGKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one – Chemical Identity, Scaffold Class, and Procurement Context


7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one (CAS 921084-42-6; molecular formula C₂₄H₂₈N₂O₄; MW 408.5 g/mol) is a fully synthetic flavone analog belonging to the 2-methyl-3-phenyl-4H-chromen-4-one subclass [1]. The molecule features a chromen-4-one core substituted with a phenyl group at C-3, a methyl group at C-2, and a 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy chain at C-7—a modular design that distinguishes it from natural flavones such as chrysin (5,7-dihydroxyflavone) and apigenin, which lack the basic piperazine side chain critical for enhanced aqueous solubility and target engagement . This compound is primarily sourced from specialist chemical suppliers (e.g., A2B Chem, catalog BG58739) for preclinical research applications in oncology, kinase inhibition, and neuropharmacology [2].

Why 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one Cannot Be Interchanged with Generic Flavone Analogs


Within the chromen-4-one/flavone chemical space, seemingly minor structural variations—the presence or absence of the C-2 methyl, the C-3 phenyl, the ethoxy linker length, or the terminal piperazine N-substituent—produce large and non-linear differences in target binding, cellular potency, and physicochemical properties. For example, the naturally occurring parent scaffold chrysin (IC₅₀ > 100 µM against HCT-116 colon cancer cells) is >65-fold less potent than its 7-piperazinethyl derivative 7-PEC (IC₅₀ = 1.5 µM) in the same assay [1]. Likewise, SAR studies on apigenin analogs demonstrate that introducing a piperazin-1-yl-ethoxy group at C-8 dramatically enhances antiproliferative activity, while the same modification at C-6 or C-7 yields substantially weaker effects [2]. The target compound's unique combination of a 2-methyl-3-phenyl chromenone core with a hydroxyethyl-piperazine ethoxy C-7 appendage occupies a specific sub-region of the structure–activity landscape that generic flavone analogs (e.g., unsubstituted chrysin, wogonin, or simple 7-alkoxyflavones) cannot replicate without explicit synthetic re-derivatization [3].

Quantitative Differentiation Evidence for 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one vs. Closest Analogs


C-7 Hydroxyethylpiperazine-Ethoxy Substitution Confers >65-Fold Potency Gain Over the Natural Flavone Scaffold in Colon Cancer Cells

In the closest structurally characterized analog series, 7-piperazinethylchrysin (7-PEC)—which shares the C-7 piperazinethyl-ether linkage with the target compound but retains the chrysin core (5-hydroxy, 2-phenyl)—exhibited an IC₅₀ of 1.5 µM against HCT-116 human colon cancer cells after 72 h treatment, compared with the parent chrysin (IC₅₀ > 100 µM) in the same MTT assay [1]. The target compound differs from 7-PEC by bearing a 2-methyl-3-phenyl substitution and an additional hydroxyethyl group on the piperazine nitrogen, modifications expected to further modulate potency and selectivity. The magnitude of the potency improvement (~67-fold) illustrates the non-linear contribution of the C-7 basic amine-bearing side chain to cellular antiproliferative activity within this scaffold class.

antiproliferative activity colon cancer flavone SAR

Hydroxyethyl-Piperazine Moiety Provides Quantifiable Aqueous Solubility Advantage Over Unsubstituted Piperazine and Alkyl-Piperazine Analogs

The hydroxyethyl substituent on the piperazine ring imparts a measurable improvement in aqueous solubility. Among chromen-4-one piperazine derivatives, the hydroxyethyl-piperazine analog of a related scaffold exhibited a calculated logP of approximately 1.8, compared with 2.5 for the corresponding unsubstituted piperazine derivative—representing a ~3-fold higher predicted aqueous solubility [1]. For closely related 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one (CAS 903205-86-7), the N-methyl substitution compromises hydrogen-bonding capacity relative to the N-hydroxyethyl group present in the target compound, reducing aqueous solubility [2]. The hydroxyethyl group simultaneously preserves the basic amine character needed for target engagement while enhancing formulation flexibility.

aqueous solubility logP physicochemical properties

Piperazine-Appended Chromen-4-one Scaffold Engages BACE-1 with Improved Potency Compared to Naphthyl-Piperazine Counterparts

A series of substituted phenyl-piperazine compounds coupled to chromene heterocycles demonstrated improved BACE-1 inhibitory activity (FRET assay) compared with previously reported naphthyl-piperazine counterparts [1]. Although the exact target compound was not tested in this study, the chromene–piperazine pharmacophore is the shared structural feature conferring BACE-1 affinity, and the SAR indicates that modifications to the heterocyclic portion (chromene vs. coumarin vs. quinoline) modulate potency. The target compound's 2-methyl-3-phenyl substitution on the chromenone core represents a distinct heterocyclic variant within this pharmacophore class, offering a differentiated starting point for BACE-1-focused medicinal chemistry.

BACE-1 inhibition Alzheimer's disease phenyl-piperazine

C-7 Piperazinyl-Ethoxy Flavones Exhibit Submicromolar Antiplasmodial Activity Distinct from C-8 or C-6 Substituted Regioisomers

In a series of 27 piperazinyl flavone derivatives, compounds bearing the piperazinyl chain at the C-7 position (via the phenolic oxygen) displayed in vitro antiplasmodial activity against chloroquine-sensitive (Thai) and chloroquine-resistant (FcB1, K1) Plasmodium falciparum strains in the micromolar to submicromolar range, with the most active compounds achieving IC₅₀ values between 0.014 and 13 µM [1]. Critically, the SAR demonstrated that moving the piperazinyl chain from the C-7 to alternative positions on the flavone core, or altering the substitution pattern on the piperazine ring, significantly modulated—and in many cases abolished—antiplasmodial potency [2]. The target compound's C-7 ethoxy-linked hydroxyethylpiperazine, combined with its 2-methyl-3-phenyl flavone core, occupies a specific regioisomeric configuration that cannot be mimicked by C-6 or C-8 substituted analogs without complete synthetic redesign.

antiplasmodial malaria flavone regioisomer

Human OCT1 Transporter Interaction Data Provides a Baseline Selectivity Filter Absent from Most Flavone Analogs

The target compound (CAS 921084-42-6) has been profiled against human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for inhibition of ASP⁺ substrate uptake [1]. This weak OCT1 inhibition indicates a low propensity for transporter-mediated drug–drug interactions at this site—a significant differentiator compared with many cationic amphiphilic drug candidates that potently inhibit OCT1 at sub-micromolar concentrations. For the vast majority of commercially available flavone and chromenone analogs (including chrysin, apigenin, wogonin, and their simple synthetic derivatives), comparable human transporter interaction data are absent from the public domain, making this compound one of the few chromen-4-one derivatives with experimentally determined OCT1 liability data available for procurement decision-making.

OCT1 transporter drug transporter off-target profiling

Recommended Research and Industrial Application Scenarios for 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one


Colon Cancer and Broad-Spectrum Oncology Cell Panel Screening

Based on the >65-fold potency improvement observed when a C-7 piperazinethyl-ether side chain is appended to the flavone core (7-PEC IC₅₀ = 1.5 µM vs. chrysin IC₅₀ > 100 µM in HCT-116 cells), this compound is well-suited for antiproliferative screening panels against gastrointestinal and other solid tumor cell lines. The additional 2-methyl-3-phenyl substitution and hydroxyethyl-piperazine terminus may further differentiate its cytotoxicity profile from first-generation piperazinyl flavones, warranting comparative testing against colon (HCT-116), cervical (HeLa), prostate (DU-145), leukemia (K562), and gastric (SGC-7901) lines where related analogs have shown activity [1].

Alzheimer's Disease BACE-1 and Amyloid-β Oligomer Disruption Programs

The chromen-4-one-phenylpiperazine scaffold has validated BACE-1 inhibitory activity superior to naphthyl-piperazine predecessors, and N-methylpiperazinyl flavones have demonstrated direct binding to amyloid-β oligomers (Aβo) with the ability to disrupt prion protein–Aβo interactions (up to 41% inhibition at 10 µM) [1]. The target compound's hydroxyethyl-piperazine variant offers a structurally distinct lead for Alzheimer's-focused programs seeking novel chemotypes beyond the heavily patented naphthyl and aminothiazine BACE inhibitor classes.

Antimalarial Drug Discovery Leveraging C-7 Regioisomeric Specificity

Given that C-7 piperazinyl-ethoxy flavones exhibit antiplasmodial activity in the submicromolar to low micromolar range across chloroquine-sensitive and -resistant P. falciparum strains, with selectivity over mammalian cells (MRC5 IC₅₀ > 70 µM), this compound is a suitable entry point for antimalarial hit-to-lead optimization [1]. The C-7 regioisomeric specificity of the piperazinyl chain means that procurement of the correct substitution isomer is critical—C-6 or C-8 analogs will not reproduce the antiplasmodial SAR.

In Vitro ADME-Tox Profiling and Transporter Liability Assessment

With experimentally determined OCT1 transporter inhibition data (IC₅₀ = 138 µM) already available in BindingDB, this compound offers an advantage for ADME-Tox profiling workflows where baseline transporter interaction data are needed to contextualize pharmacokinetic behavior [1]. The hydroxyethyl-piperazine moiety is also predicted to confer improved aqueous solubility (logP ~1.8 vs. ~2.5 for unsubstituted piperazine analogs), facilitating in vitro assay setup with reduced reliance on high DMSO concentrations [2].

Quote Request

Request a Quote for 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.